molecular formula C7H8O B3023534 2-(Prop-1-en-2-yl)furan CAS No. 6137-68-4

2-(Prop-1-en-2-yl)furan

Cat. No.: B3023534
CAS No.: 6137-68-4
M. Wt: 108.14 g/mol
InChI Key: AZKJFVAKAWLCMH-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)furan is a useful research compound. Its molecular formula is C7H8O and its molecular weight is 108.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties in Solvents

Research has shown that derivatives of 2-(Prop-1-en-2-yl)furan, such as FNPO, AFPO, and FHPO, exhibit significant solvatochromic effects in various solvents, indicating their potential in photophysical applications. These derivatives demonstrate bathochromic shifts and have been found to be more stabilized in the singlet excited state than in the ground state. This stabilization is essential for applications in light-emitting devices and other photophysical applications (Kumari et al., 2017).

Crystal Structure and Interactions

The crystal structure of derivatives, such as (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been explored, revealing significant dihedral angles and interactions. These structural features are crucial for understanding the material's potential in various scientific applications, such as molecular modeling and material science (Kapoor et al., 2011).

Applications in LED and Solar Cells

Furan-based compounds like this compound have been synthesized and studied for their potential in LED and solar cell fabrication. These compounds exhibit high optical transmittance, thermal stability, and photoluminescence properties, making them suitable candidates for electronic material applications (Davanagere & Jayarama, 2019).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activity. These studies involve molecular docking and antimicrobial susceptibility tests against various bacteria, indicating the potential of these compounds in developing new antibacterial agents (Khumar et al., 2018).

Nonlinear Optical Properties

Studies on the nonlinear optical properties of novel furan-based organic crystals, like 1-(furan-2-yl)-3-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one, have shown significant potential for photonic applications. These properties include high third-order optical nonlinearities, making them suitable for use in optical devices (Satheeshchandra et al., 2020).

Electropolymerization and Capacitance Properties

The electropolymerization of 2-(thiophen-2-yl)furan and the capacitance properties of its polymer have been explored. This study highlights the potential of furan-based polymers as electrode materials for supercapacitor applications, especially when using specific electrolytes (Mo et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-(Prop-1-en-2-yl)furan are enzymes such as tyrosinase and microbial organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus . Tyrosinase is a key enzyme in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes . The antimicrobial activity of this compound suggests that it may interact with various targets within these microorganisms .

Mode of Action

This compound interacts with its targets through various mechanisms. In the case of tyrosinase, it acts as an inhibitor, binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity . This interaction was found to be of the mixed inhibition type .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then to DOPA-quinone . By inhibiting tyrosinase, this compound can disrupt this pathway, leading to decreased melanin production .

Pharmacokinetics

The compound’s inhibitory effects on tyrosinase and its antimicrobial activity suggest that it can be absorbed and distributed to the sites of action

Result of Action

The inhibition of tyrosinase by this compound results in decreased melanin synthesis and cellular tyrosinase activity . This could potentially lead to a lightening of skin color, making the compound a potential candidate for the development of antipigmentation agents . The compound’s antimicrobial activity suggests that it could be effective in treating infections caused by Candida albicans, Escherichia coli, and Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with arenes under the action of triflic acid or AlCl3 can lead to the formation of various furan derivatives . The yield of these reactions can vary depending on the specific conditions, such as temperature and reaction time

Safety and Hazards

The safety data sheet for furan, a related compound, indicates that it is extremely flammable and may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled .

Future Directions

The future directions for “2-(Prop-1-en-2-yl)furan” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Furan derivatives are considered important in chemistry, biology, medicine, and materials science . They are seen as potential platform chemicals for the preparation of many novel, practically useful compounds and materials .

Biochemical Analysis

Biochemical Properties

2-(Prop-1-en-2-yl)furan plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of this compound have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, leading to a decrease in its activity. This inhibition is of particular interest in the development of antipigmentation agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanocytes, for example, this compound has been observed to attenuate melanin synthesis and reduce cellular tyrosinase activity . This reduction in melanin synthesis is mediated through the downregulation of tyrosinase expression, which is stimulated by factors such as α-melanocyte-stimulating hormone. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit tyrosinase is attributed to its binding to both the catalytic and allosteric sites of the enzyme . This binding results in mixed inhibition, affecting the enzyme’s activity and leading to decreased melanin production. Molecular docking studies have further elucidated the interactions between this compound and key residues in the tyrosinase active site, such as ASN260 and MET280.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on tyrosinase over extended periods, although its efficacy may diminish due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on melanin synthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits a dose-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of tyrosinase activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting tyrosinase places it within the melanin biosynthesis pathway, where it affects the conversion of l-tyrosine to l-DOPA and subsequently to DOPA-quinone . These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.

Properties

IUPAC Name

2-prop-1-en-2-ylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJFVAKAWLCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497046
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-68-4
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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